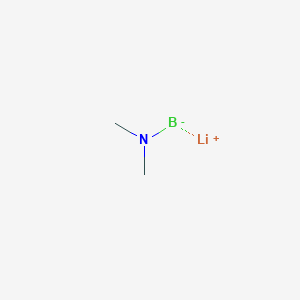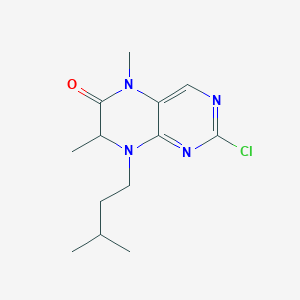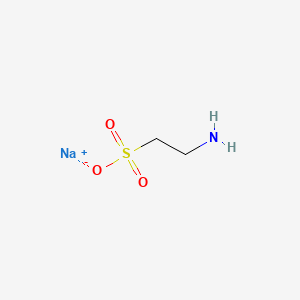
CID 23680082
Overview
Description
CID 23680082, also known as Lithium Dimethylaminoborohydride, is a chemical compound with the molecular formula C₂H₆BLiN. It is commonly used as a reducing agent in organic synthesis due to its ability to donate hydride ions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its high reactivity and selectivity in various chemical reactions .
Mechanism of Action
Target of Action
CID 23680082, also known as Imiquimod , is an immune response modifier that acts as a toll-like receptor 7 agonist . It is commonly used topically to treat warts on the skin of the genital and anal areas .
Mode of Action
Imiquimod’s mechanism of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue .
Biochemical Pathways
Imiquimod interacts with toll-like receptor 7, triggering a cascade of immune responses. This leads to the production of cytokines and chemokines, which recruit and activate immune cells to the site of application. The activated immune cells then target and eliminate the diseased cells .
Result of Action
The result of Imiquimod’s action is the elimination of diseased cells, such as warts, through the activation of the immune system . This leads to a reduction in the size and number of warts in the treated area .
Biochemical Analysis
Biochemical Properties
CID 23680082, or DTXSID70635560, plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with lithium dimethylaminoborohydride, a compound used in organic synthesis . The nature of these interactions often involves the formation of complexes that can influence the reactivity and stability of the involved molecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that compounds similar to this compound can affect the expression of certain genes and proteins involved in cellular stress responses . This can lead to changes in cellular behavior and function, including alterations in metabolic activity and cell survival.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, collision-induced dissociation studies have shown that similar compounds can cause fragmentation of molecular ions, which provides insights into their binding interactions and structural properties . These interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the temporal effects of similar compounds can vary, with some showing increased activity over time while others degrade and lose efficacy . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, studies on similar compounds have shown that they can induce diabetes in animal models at certain dosages . These dosage-dependent effects are critical for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence pathways related to amino acid metabolism, glycolysis, and oxidative phosphorylation . These interactions can affect the overall metabolic state of cells and tissues, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its activity and function, as well as its interactions with other biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium Dimethylaminoborohydride can be synthesized by reacting lithium hydride with dimethylamine borane. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction is as follows:
LiH+(CH₃)₂NHBH₃→Li(CH₃)₂NBH₃+H₂
Industrial Production Methods: In industrial settings, the production of Lithium Dimethylaminoborohydride involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) to facilitate the dissolution and interaction of the reactants .
Types of Reactions:
Reduction: Lithium Dimethylaminoborohydride is widely used as a reducing agent in organic synthesis. It can reduce various functional groups, including carbonyl compounds, imines, and nitriles, to their corresponding alcohols, amines, and amines, respectively.
Substitution: This compound can also participate in substitution reactions where it replaces a leaving group with a hydride ion.
Common Reagents and Conditions:
Reagents: Common reagents used with Lithium Dimethylaminoborohydride include solvents like tetrahydrofuran (THF) and other reducing agents for synergistic effects.
Conditions: Reactions involving this compound are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products:
- Reduction of aldehydes and ketones to primary and secondary alcohols.
- Reduction of nitriles to primary amines.
- Reduction of imines to secondary amines .
Scientific Research Applications
Lithium Dimethylaminoborohydride has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biochemical research, it is employed in the reduction of biomolecules and the modification of proteins and nucleic acids.
Medicine: This compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Comparison with Similar Compounds
Lithium Aluminum Hydride (LiAlH₄): Another powerful reducing agent, but more reactive and less selective compared to Lithium Dimethylaminoborohydride.
Sodium Borohydride (NaBH₄): A milder reducing agent with broader applications but lower reactivity.
Lithium Triethylborohydride (LiEt₃BH): Known for its high selectivity in reducing specific functional groups.
Uniqueness: Lithium Dimethylaminoborohydride is unique due to its balance of high reactivity and selectivity, making it suitable for reducing a wide range of functional groups without over-reduction or side reactions. Its solubility in organic solvents like tetrahydrofuran (THF) also enhances its applicability in various organic synthesis processes .
Properties
InChI |
InChI=1S/C2H6BN.Li/c1-4(2)3;/h1-2H3;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGCHBOXMGZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BLiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635560 | |
| Record name | PUBCHEM_23680082 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53042-33-4 | |
| Record name | PUBCHEM_23680082 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53042-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604140.png)

![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1604147.png)






![Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt](/img/structure/B1604158.png)



